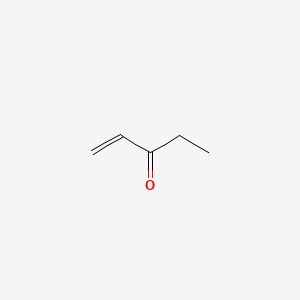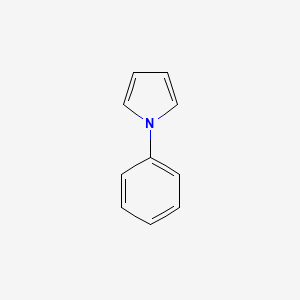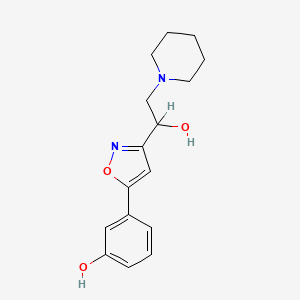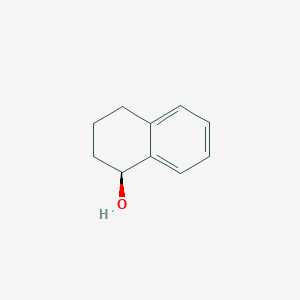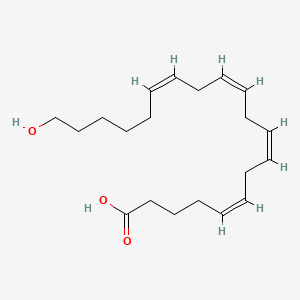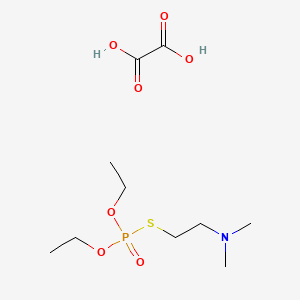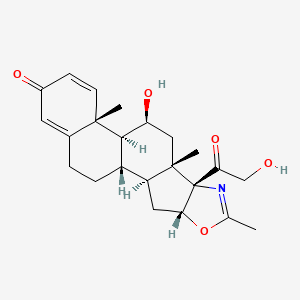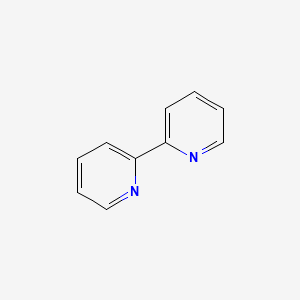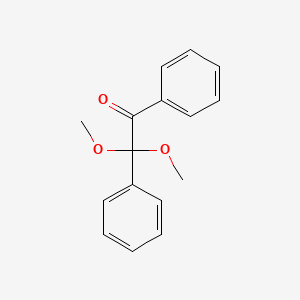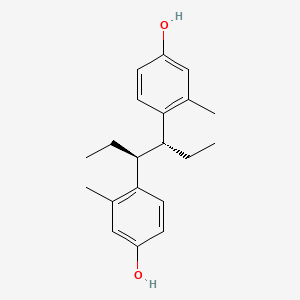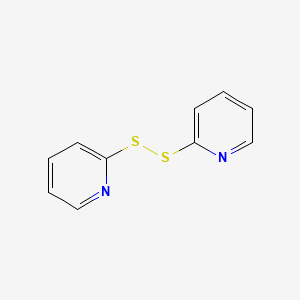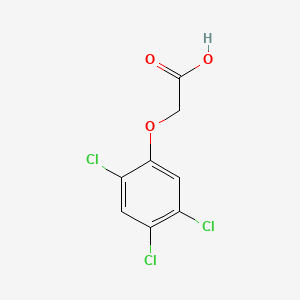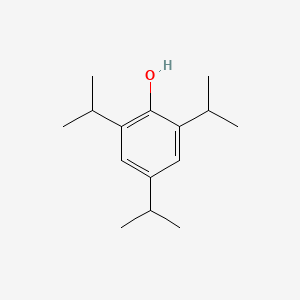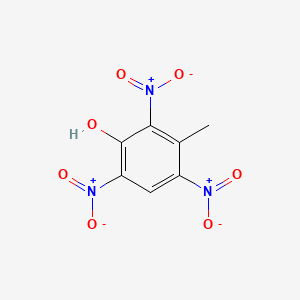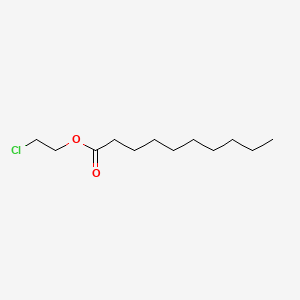
2-Chloroethyl decanoate
Vue d'ensemble
Description
2-Chloroethyl decanoate: . This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloroethyl decanoate can be synthesized through the esterification of decanoic acid with 2-chloroethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-grade catalysts to ensure high yield and purity. The product is then purified through distillation and crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroethyl decanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxyethyl caprate.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Catalysts: Acidic or basic catalysts for hydrolysis and esterification reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
- 2-Hydroxyethyl caprate
- Decanoic acid
- 2-Chloroethanol
- Carboxylic acids and aldehydes
Applications De Recherche Scientifique
2-Chloroethyl decanoate has a wide range of applications in scientific research:
- Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions .
- Biology: Employed in the study of biochemical pathways and enzyme interactions .
- Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development .
- Industry: Utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives .
Mécanisme D'action
The mechanism of action of 2-Chloroethyl decanoate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 2-Chloroethyl acetate
- 2-Chloroethyl butyrate
- 2-Chloroethyl hexanoate
- 2-Chloroethyl octanoate
Comparison: 2-Chloroethyl decanoate is unique due to its longer carbon chain (decanoate) compared to other similar compounds like 2-Chloroethyl acetate (acetate) and 2-Chloroethyl butyrate (butyrate). This longer chain length can influence its physical properties, such as solubility and boiling point, making it suitable for specific applications where other shorter-chain compounds may not be as effective .
Propriétés
Numéro CAS |
15175-04-9 |
|---|---|
Formule moléculaire |
C12H23ClO2 |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
2-chloroethyl decanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-12(14)15-11-10-13/h2-11H2,1H3 |
Clé InChI |
WRIOEJKKXQEEFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCCl |
SMILES canonique |
CCCCCCCCCC(=O)OCCCl |
Apparence |
Solid powder |
Key on ui other cas no. |
15175-04-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-Chloroethyl caprate; 2-Chloroethyl decanoate; Decanoic acid, 2-chloroethyl ester; chloroethyl decanoate; Capric acid 2-chloroethyl ester. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


